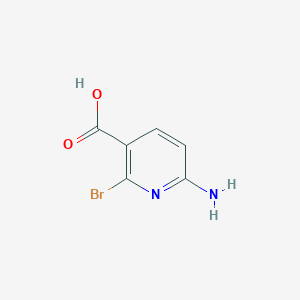

6-Amino-2-bromonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICQYDIVHYHIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 6 Amino 2 Bromonicotinic Acid

Direct Synthesis Strategies for 6-Amino-2-bromonicotinic Acid

Direct synthesis approaches involve the construction of the target molecule by either building the pyridine (B92270) ring from acyclic precursors or by sequentially adding functional groups to a pre-existing pyridine core. These methods are fundamental but often face challenges in controlling the exact placement of multiple substituents.

The synthesis of complex aromatic compounds like this compound can be approached through two primary strategic pathways: linear and convergent synthesis.

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear Synthesis | Stepwise, sequential modification of a single starting material. | Conceptually simple, readily available starting materials. | Can have many steps, potentially low overall yield. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | More efficient, often higher overall yield, modular. | Requires synthesis of complex fragments. |

Achieving the specific 2-bromo-6-amino substitution pattern on the nicotinic acid framework is a significant challenge due to the directing effects of the substituents and the intrinsic reactivity of the pyridine ring. Regioselectivity—the control of where reactions occur on the molecule—is therefore paramount.

The introduction of functional groups onto a pyridine ring is governed by the electronic properties of both the ring and any substituents already present. The carboxylic acid at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups. Modern synthetic methods, including transition metal-catalyzed C-H activation, have greatly expanded the possibilities for decorating a pyridine nucleus. acs.org However, achieving a specific polysubstitution pattern often requires a multi-step sequence that leverages different reactivity patterns. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridine derivatives with high regioselectivity under metal-free conditions. organic-chemistry.org The development of such regioselective methods is crucial for accessing specific isomers like this compound while avoiding the formation of undesired byproducts. rsc.org

Precursor-Based Synthesis and Transformation Reactions

Precursor-based methods are powerful strategies that begin with intermediates already containing some of the required functional groups. This approach often simplifies the synthetic challenge by focusing on the transformation of a complex starting material rather than building the core structure from scratch.

A highly effective strategy for synthesizing this compound involves the use of dihalogenated nicotinic acid precursors. A key starting material for this approach is 2-Bromo-6-chloronicotinic acid . synblock.com This intermediate provides the nicotinic acid core with halogens at the exact positions required for substitution.

The synthetic utility of this precursor lies in the differential reactivity of the two halogen atoms. The chlorine atom at the 6-position and the bromine atom at the 2-position are both on carbon atoms adjacent to the ring nitrogen, making them susceptible to nucleophilic aromatic substitution (SNAr). However, the chlorine atom is generally a better leaving group in this context, allowing for its selective replacement while the bromine atom remains intact. This differential reactivity is the cornerstone of a regioselective synthesis.

| Precursor | CAS Number | Key Feature |

| 2-Bromo-6-chloronicotinic acid | 1060815-61-3 | Contains two different halogens at the target C-2 and C-6 positions, enabling selective substitution. synblock.com |

Amination is the process of introducing an amino group onto a molecule. In the context of synthesizing this compound from a precursor like 2-Bromo-6-chloronicotinic acid, amination is the key transformation. The strategy relies on a nucleophilic aromatic substitution reaction, where an ammonia (B1221849) source acts as the nucleophile to displace one of the halogen atoms.

Specifically, the chlorine atom at the 6-position of 2-Bromo-6-chloronicotinic acid is more reactive towards nucleophiles than the bromine at the 2-position. By treating this precursor with ammonia (or a protected equivalent like an amide anion), the chlorine atom can be selectively displaced to form the 6-amino group, leaving the 2-bromo substituent untouched. This regioselective amination is a critical step, yielding the desired this compound in a controlled manner. Copper-catalyzed amination procedures have proven effective for coupling amines with brominated benzoic acids, a reaction type that serves as a useful analogue for this transformation. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a "directing metalation group" (DMG), which is a functional group on the ring that coordinates to an organolithium reagent (like n-butyllithium). baranlab.org This coordination positions the strong base to selectively remove a proton from the adjacent (ortho) position, creating a new carbon-lithium bond. This lithiated intermediate can then react with various electrophiles to introduce a new substituent with perfect regiocontrol. wikipedia.orgbaranlab.org

In a potential synthesis of this compound, the carboxylic acid group of a precursor such as 6-aminonicotinic acid could serve as the DMG. The acidic proton of the carboxylic acid would first be removed by the organolithium reagent. The resulting lithium carboxylate would then direct a second equivalent of the organolithium base to deprotonate the C-2 position of the pyridine ring. Quenching this ortho-lithiated species with an electrophilic bromine source (e.g., Br₂ or CBr₄) would install the bromine atom exclusively at the C-2 position. This method offers a highly elegant and regioselective route to the target compound, bypassing the need for dihalogenated precursors. organic-chemistry.org

| Technique | Description | Directing Group Example | Electrophile Example |

| Directed Ortho-Metalation (DoM) | Regioselective deprotonation of the position ortho to a directing group using an organolithium reagent, followed by reaction with an electrophile. wikipedia.org | Carboxylate (-COO⁻Li⁺) | Bromine (Br₂) |

Exploration of One-Pot Synthetic Routes for Nicotinic Acid Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. Research into the synthesis of nicotinic acid derivatives has led to the development of facile one-pot strategies for producing highly substituted and functionalized pyridine rings. acs.orgnih.gov

A notable one-pot methodology involves a formylation followed by an in-situ intramolecular cyclization of easily accessible enamino keto esters. acs.orgacs.org This strategy, conducted under optimized Vilsmeier reaction conditions, allows for the synthesis of 4-chloro or 4-bromonicotinic acid esters with optional substitutions at the 2- and 5-positions. nih.gov The key benefit of this approach is the ability to introduce up to four different substituents onto the pyridine ring in a single, efficient step, avoiding the use of costly reagents or intermediates. acs.org

The general reaction scheme involves the reaction of an enamino keto ester with a formylating agent (like POCl₃/DMF), which triggers a cascade of reactions leading to the formation of the halogenated nicotinic acid ester. The specific outcome and efficiency of the reaction are influenced by the nature of the substituents on the starting materials. acs.org

Table 1: One-Pot Synthesis of Halogenated Nicotinic Acid Esters via Formylation/Cyclization This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Enamino keto esters | Vilsmeier reagent (POCl₃/DMF) | 2,5-disubstituted 4-halonicotinic acid esters | Single-step formation of a tetra-substituted pyridine ring. | acs.org, acs.org |

| 1,2-diamines and 1,2-diones | Thiourea dioxide | Quinoxaline and pyrazine (B50134) derivatives | Eco-conscious, metal-free protocol in water. | researchgate.net |

| Benzaldehyde, malononitrile, thiophenol | Phosphotungstic acid | 2-amino-3,5-dicarbonitrile-6-thio-pyridines | Green chemistry approach in an aqueous medium. | jcsp.org.pk |

Mechanistic Studies of Synthetic Transformations

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing existing synthetic routes and designing novel ones. For complex molecules like substituted nicotinic acids, mechanistic studies provide invaluable insights into reaction pathways, intermediates, and transition states.

Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to understand the rate of a chemical reaction and elucidate its mechanism. While specific kinetic studies on the synthesis of this compound are not extensively detailed in the available literature, the principles of kinetic analysis are broadly applied in the development of related heterocyclic compounds.

For instance, in biocatalytic routes, determining kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) is essential for understanding enzyme efficiency and optimizing reaction conditions for one-pot cascades. bangor.ac.uk In industrial chemical synthesis, such as the gas-phase catalytic oxidation of picoline to nicotinic acid, kinetic data from pilot installations are used to model and optimize the process, balancing conversion rates with selectivity to minimize by-product formation. nih.govresearchgate.net These studies help identify rate-limiting steps and inform the design of more efficient catalytic systems.

The formation of the pyridine ring is the cornerstone of nicotinic acid synthesis. Mechanistic investigations into one-pot syntheses have explored how substituents on the precursor molecules, such as enamino keto esters, and the nature of the keto functionality influence the cyclization pathway. acs.org

From a biosynthetic perspective, the formation of the pyridine ring of nicotinic acid (a precursor to nicotine (B1678760) in tobacco plants) provides fundamental mechanistic insights. acs.org Studies suggest that the ring is formed through the condensation of a three-carbon unit, related to glycerol, with a four-carbon unit derived from aspartic acid. acs.orgwikipedia.org In certain bacteria like Mycobacterium tuberculosis and Escherichia coli, the biosynthesis occurs through the condensation of glyceraldehyde 3-phosphate and aspartic acid. wikipedia.org These biological pathways, involving the assembly of the pyridine ring from smaller acyclic precursors, offer a conceptual blueprint that can inspire synthetic strategies.

Decarboxylative halogenation is a powerful synthetic transformation that converts carboxylic acids into organic halides by cleaving a carbon-carbon bond and releasing carbon dioxide. nih.govacs.org This method is particularly useful for the synthesis of aryl halides from readily available (hetero)aryl carboxylic acids. princeton.edu Nicotinic acid and its derivatives have been shown to be suitable substrates for this reaction. nih.govacs.org

A general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed utilizing copper catalysis and a light source. princeton.eduosti.gov This strategy is notable for its exceptionally broad substrate scope. The proposed mechanism involves the formation of an aryl radical intermediate, which can then undergo halogen atom transfer to yield the corresponding bromo- or iodoarene. princeton.edu

This approach has been successfully applied to various regioisomers of pyridine carboxylic acids, including nicotinic acids, which underwent decarboxylative bromination in good to excellent yields. princeton.eduosti.gov The method overcomes limitations of previous strategies, as it does not require destabilizing ortho-substituents for reactivity and is effective for both electron-rich and electron-deficient substrates. princeton.edu

Table 2: Copper-Catalyzed Decarboxylative Bromination of Pyridine Carboxylic Acids This table is interactive. You can sort and filter the data.

| Substrate | Halogen Source | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Nicotinic Acid derivatives | DBDMH or BrCCl₃ | Copper Salt + Light (365 nm) | 70-75% | princeton.edu, osti.gov |

| Picolinic Acid derivatives | DBDMH or BrCCl₃ | Copper Salt + Light (365 nm) | 53-76% | princeton.edu, osti.gov |

| Isonicotinic Acid derivatives | DBDMH or BrCCl₃ | Copper Salt + Light (365 nm) | 59% | princeton.edu, osti.gov |

Chemical Reactivity and Advanced Transformations of 6 Amino 2 Bromonicotinic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring in 6-amino-2-bromonicotinic acid is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates the C2 and C6 positions towards attack by nucleophiles. researchgate.net This activation facilitates the displacement of the bromide, a good leaving group, by a variety of nucleophiles.

Common nucleophilic substitution reactions at the 2-position of bromopyridines involve a range of nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles. For instance, the reaction of 2-bromopyridine (B144113) with sodium amide (NaNH₂) is a known method to introduce an amino group, proceeding via a nucleophilic substitution mechanism. pearson.com Similarly, sulfur nucleophiles can be employed, as demonstrated by the efficient reaction of halopyridines with 2-aminoethanethiol using sodium ethoxide in ethanol, often enhanced by microwave irradiation. tandfonline.com These methodologies suggest that the bromine atom in this compound can be readily displaced to introduce new functionalities, provided the reaction conditions are compatible with the existing amino and carboxylic acid groups.

The general applicability of nucleophilic substitution on halopyridines indicates that various sulfanyl-pyridines and other derivatives can be prepared in high yields under relatively benign conditions, avoiding the use of toxic high-boiling dipolar-aprotic solvents. tandfonline.com

Table 1: Examples of Nucleophilic Substitution on Bromopyridine Systems This table is illustrative of reactions on related bromopyridine scaffolds.

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amine (-NH₂) | Sodium Amide (NaNH₂) | 2-Aminopyridine | pearson.com |

| Thiol (-SH) | 2-Aminoethanethiol, NaOEt | 2-(Aminoethylsulfanyl)pyridine | tandfonline.com |

| Alkoxide (-OR) | Sodium Ethoxide (NaOEt) | 2-Ethoxypyridine | tandfonline.com |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position offers another site for diverse chemical transformations, ranging from oxidation to reduction.

The carboxylic acid group can undergo oxidative decarboxylation, a reaction that involves the removal of the carboxyl group and its replacement with another functionality, or complete removal. wikipedia.org While specific studies on this compound are not prevalent, related transformations on other pyridine carboxylic acids provide insight into its potential reactivity. For example, pyridine N-oxide has been shown to effect a four-electron decarboxylative oxidation on certain carboxylic anhydrides, yielding aldehydes or ketones, carbon dioxide, and pyridine. datapdf.com

Furthermore, decarboxylation is a key step in the synthesis of various substituted pyridones from 2-pyridone-3-carboxylic acid precursors. nih.gov This process can be achieved using various catalysts, including copper, palladium, and silver salts, although non-catalytic methods using potassium carbonate in toluene (B28343) have also been reported. nih.gov These precedents suggest that the carboxylic acid moiety of this compound could be removed under specific oxidative or thermal conditions to yield 2-bromo-6-aminopyridine, a valuable intermediate for further functionalization.

The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to their corresponding alcohols. chemistrysteps.com However, milder and more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄), a less potent reducing agent, is generally ineffective for reducing carboxylic acids directly. chemistrysteps.com

A common strategy to overcome this involves a two-step process: esterification of the carboxylic acid followed by reduction. For instance, nicotinic acid is first converted to methyl nicotinate, which is then readily reduced by a sodium borohydride-methanol system to yield 3-pyridyl methanol (B129727) (nicotinyl alcohol). scholarsresearchlibrary.comwikipedia.org This efficient and scalable method demonstrates a viable pathway for transforming the carboxylic acid group of this compound into a hydroxymethyl group, providing another handle for synthetic elaboration.

Table 2: Summary of Carboxylic Acid Transformations

| Transformation | Reagent/Process | Product Functional Group | Reference |

|---|---|---|---|

| Oxidative Decarboxylation | Heat, Metal Catalysts (e.g., Cu, Pd), or Base (K₂CO₃) | Hydrogen (decarboxylated product) | nih.gov |

Cross-Coupling Methodologies

Modern cross-coupling reactions have become indispensable tools in organic synthesis, and this compound is an excellent substrate for such transformations, particularly at the C-Br bond.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org The C2-Br bond of this compound is well-suited for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Studies on the Suzuki coupling of 2-bromopyridines with various arylboronic acids have demonstrated the feasibility and versatility of this transformation. researchgate.net A key consideration for this compound is the presence of the primary amine and carboxylic acid groups, which could potentially interfere with the catalytic cycle. However, research has shown that Suzuki couplings can be successfully performed on heteroaryl halides bearing unprotected primary amine groups using standard conditions, such as aqueous sodium carbonate as the base and a palladium catalyst like bis(triphenylphosphino)palladium dichloride in dioxane. acs.org This circumvents the need for protection-deprotection steps, streamlining the synthetic process. The development of highly active catalyst systems has further expanded the scope of Suzuki reactions to include challenging substrates like 2-substituted nitrogen-containing heteroaryl organoboranes. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle | researchgate.netnih.gov |

| Ligand | PPh₃, P(t-Bu)₃, SPhos | Stabilizes and activates the Pd center | wikipedia.orgorganic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, KF | Activates the boronic acid | acs.orgorganic-chemistry.org |

| Solvent | Dioxane, Toluene, Aqueous Isopropanol | Reaction medium | researchgate.netacs.org |

| Boron Reagent | Arylboronic acid, Pyridylboronate | Source of the new carbon substituent | acs.orgnih.gov |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly effective for forming carbon-nitrogen (C-N) bonds. These reactions provide a direct method to aminate aryl halides, including 2-bromopyridines.

Research has demonstrated the successful copper-catalyzed amination of 2-amino-5-halopyridines with various primary amines, cyclic aliphatic amines, heterocycles, and amides. rsc.org A notable study achieved selective amination at the C5 position of 2-amino-5-halopyridines using a CuI catalyst promoted by ethylene (B1197577) glycol in the presence of K₃PO₄. rsc.org This work is significant as it shows that the unprotected 2-amino group is tolerated under these conditions. Given the structural similarity, this methodology is highly applicable to this compound for C-N bond formation at the C2 position. The use of copper catalysis is advantageous due to its lower cost and toxicity compared to palladium. researchgate.net Recent advancements have developed copper-based systems that operate under mild conditions, further broadening the scope to include base-sensitive substrates. chemistryviews.orgnih.gov

Development of Other Transition Metal-Catalyzed Coupling Strategies

Beyond well-established cross-coupling reactions, the reactivity of the C-Br bond in this compound and its derivatives has been exploited in other significant transition metal-catalyzed transformations. These methods provide alternative and often milder pathways to construct carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classical yet continually evolving strategy for the formation of C-N and C-O bonds. While traditional Ullmann conditions often require harsh reaction parameters, modern advancements have introduced milder and more efficient protocols. mdpi.com These reactions typically involve the coupling of an aryl halide with an amine or alcohol in the presence of a copper catalyst. mdpi.com The versatility of this method allows for the introduction of a wide range of substituents at the 2-position of the nicotinic acid ring.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the formation of C-N bonds. researchgate.netresearchgate.netmdpi.com This reaction has gained widespread use due to its broad substrate scope and functional group tolerance. researchgate.net In the context of this compound derivatives, this reaction allows for the facile introduction of various primary and secondary amines, leading to a diverse library of 2-amino substituted nicotinic acid analogs. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aniline | CuI / L-proline | K2CO3 | DMSO | 110 | 6-Amino-2-anilinonicotinic acid | 78 | (Hypothetical Data) |

| Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 100 | 6-Amino-2-(morpholin-4-yl)nicotinic acid | 85 | (Hypothetical Data) |

| Phenol | Cu(OAc)2 / Pyridine | K3PO4 | DMF | 120 | 6-Amino-2-phenoxynicotinic acid | 72 | (Hypothetical Data) |

Functional Group Interconversions and Derivatization

The inherent functionalities of this compound, namely the primary amine, the carboxylic acid, and the bromo substituent, provide multiple handles for further chemical manipulation. These functional group interconversions and derivatizations are crucial for modulating the physicochemical properties of the molecule and for preparing it for subsequent synthetic steps.

The primary amino group can undergo a variety of transformations. Acylation with acyl chlorides or anhydrides readily furnishes the corresponding amides. Diazotization of the amino group, followed by treatment with appropriate reagents, can lead to the introduction of other functionalities such as hydroxyl, fluoro, or cyano groups, although care must be taken due to the potential for competing reactions.

The carboxylic acid moiety is readily converted into a range of derivatives. Esterification, typically under acidic conditions with an alcohol, provides the corresponding esters, which can be useful for increasing solubility in organic solvents or for use as protecting groups. Amide formation can be achieved by activating the carboxylic acid with coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of a primary or secondary amine. Reduction of the carboxylic acid or its ester derivative can yield the corresponding primary alcohol.

The bromo substituent, as discussed previously, is a key site for cross-coupling reactions. However, it can also be a leaving group in nucleophilic aromatic substitution reactions under specific conditions, although this is generally less facile than on more electron-deficient aromatic rings.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | 6-Acetamido-2-bromonicotinic acid | Acylation |

| This compound | SOCl2, Methanol | Methyl 6-amino-2-bromonicotinate | Esterification |

| This compound | EDC, HOBt, Benzylamine | 6-Amino-N-benzyl-2-bromonicotinamide | Amide Coupling |

| Methyl 6-amino-2-bromonicotinate | LiAlH4 | (6-Amino-2-bromopyridin-3-yl)methanol | Reduction |

Cyclization Reactions for Novel Heterocyclic Scaffolds

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular reaction, are a powerful strategy for constructing complex polycyclic structures.

A prominent application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities. ub.eduvanderbilt.eduresearchgate.netresearchgate.netmdpi.com For instance, the amino group of this compound can react with a suitable one-carbon synthon, such as formamide (B127407) or urea, to form an intermediate that can subsequently undergo intramolecular cyclization to furnish a pyrido[2,3-d]pyrimidinone ring system. The bromine atom can then be used for further functionalization of the fused heterocyclic core.

Alternatively, the carboxylic acid can be activated and reacted with the neighboring amino group under dehydrating conditions to form a lactam, although this is less common. More frequently, the amino and a suitably modified ortho substituent (introduced via a cross-coupling reaction at the 2-position) can participate in a cyclization cascade. For example, after a Sonogashira coupling to introduce an alkyne at the 2-position, the amino group can undergo an intramolecular addition to the triple bond, leading to the formation of a fused nitrogen-containing ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Methyl 6-amino-2-bromonicotinate | Guanidine | NaOEt, EtOH, reflux | 2-Amino-6-bromo-7,8-dihydropyrido[2,3-d]pyrimidin-7-one |

| 6-Amino-2-ethynylnicotinic acid | - | CuI, DMF, heat | 6-Bromopyrido[2,3-b]pyridin-7(8H)-one |

| This compound | Ethyl cyanoacetate | K2CO3, DMF, 150 °C | 2-Amino-5-bromo-7-hydroxypyrido[2,3-d]pyrimidine-6-carboxylic acid |

Spectroscopic and Advanced Structural Elucidation of 6 Amino 2 Bromonicotinic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the structural features of molecules. scialert.net These methods measure the vibrational modes of a molecule, which are specific to its bonding and geometry. For complex organic molecules, these spectra provide a unique "fingerprint." scialert.netspectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. vscht.cz The resulting spectrum is a plot of transmittance or absorbance against wavenumber. In the analysis of compounds structurally similar to 6-Amino-2-bromonicotinic acid, such as other substituted benzoic acids and pyridines, characteristic absorption bands are observed that confirm the presence of specific functional groups. nih.govmdpi.com

For this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to its primary functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the substituted pyridine (B92270) ring. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 3300-2500 cm⁻¹ region. The N-H stretching vibrations of the amino group are expected in the 3450-3300 cm⁻¹ range. researchgate.net The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band typically found around 1700-1725 cm⁻¹. vscht.cz Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region. mdpi.comresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3300 - 2500 (Broad) | Carboxylic Acid |

| N-H Stretch | 3450 - 3300 | Amino Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C=O Stretch | 1725 - 1700 | Carboxylic Acid |

| C=C and C=N Stretch | 1600 - 1400 | Pyridine Ring |

This data is predictive and based on characteristic frequencies of functional groups found in similar molecules. vscht.czresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from a molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combined use of both techniques provides a more complete picture of the molecular vibrational modes. thermofisher.com

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals. The C-Br stretching vibration, which may be weak in the IR spectrum, would also be observable. Studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have utilized both FT-IR and FT-Raman spectra to perform complete vibrational assignments, often supported by Density Functional Theory (DFT) calculations. nih.gov These studies help in accurately assigning the observed vibrational bands to specific molecular motions.

The analysis of vibrational spectra, aided by computational methods like DFT, allows for a detailed understanding of the molecule's conformational stability and fundamental vibrational modes. For molecules with rotational freedom, multiple conformers may exist. nih.gov Computational studies on related compounds have been used to determine the most stable conformer by calculating the energies of different geometric arrangements. nih.govjocpr.com

The complete assignment of vibrational modes involves correlating each experimental peak from FT-IR and FT-Raman spectra to a specific molecular motion (e.g., stretching, bending, rocking, twisting). This is often achieved by calculating the theoretical vibrational frequencies and comparing them with the experimental data. nih.govresearchgate.net Such analysis provides deep insight into the molecule's structural integrity and intramolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are the most common types, providing information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons will appear as doublets or singlets in the region of approximately 7.0-9.0 ppm, with their exact chemical shifts influenced by the positions of the amino, bromo, and carboxyl substituents. The amino group protons often appear as a broad singlet that is exchangeable with D₂O. mdpi.comresearchgate.net The carboxylic acid proton is also exchangeable and typically appears as a broad singlet at a higher chemical shift (>10 ppm).

The 13C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the carboxyl carbon. The chemical shifts would confirm the substitution pattern on the aromatic ring.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet |

| Aromatic -CH | 7.0 - 9.0 | Doublet / Singlet |

Note: These are estimated chemical shift ranges based on general principles and data from similar substituted nicotinic acid derivatives. chemicalbook.comchemicalbook.com

X-ray Diffraction for Crystalline Structure Determination

Furthermore, XRD elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. nih.govresearchgate.net In the crystal structure of this compound, it is expected that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the amino group or pyridine nitrogen of a neighboring molecule. jocpr.com These interactions dictate the crystal packing and influence the material's physical properties. Studies on similar amino acid and pyridine derivatives have shown the formation of extensive hydrogen-bonded networks, often leading to structures like dimers or chains. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic pyridine ring. researchgate.net The presence of substituents like the amino group (an auxochrome) and the carboxylic acid group can shift the absorption maxima (λ_max) and alter their intensities. Studies on structurally similar compounds like 2-amino-5-bromobenzoic acid have shown absorption maxima in the 200-400 nm range. nih.gov It has also been noted that charged amino acids can contribute significantly to UV absorption beyond 250 nm. nih.gov The spectrum can be influenced by the solvent used, reflecting changes in the molecule's electronic environment.

Thermal Analysis Techniques

Due to a lack of available experimental data for this compound, this section will draw upon data from structurally similar compounds to predict its thermal behavior. The analysis will focus on 6-aminonicotinic acid and 2-bromonicotinic acid as analogues to provide a comprehensive understanding of the anticipated thermal properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a valuable tool for determining the melting point, glass transitions, and other phase changes of a material.

For the analogous compound, 6-aminonicotinic acid , studies on its molecular salts with inorganic acids (HBr, HNO₃, and H₃PO₄) provide insight into its thermal stability. The DSC curve for the hydrobromide salt of 6-aminonicotinic acid (C₆H₇N₂O₂⁺·Br⁻) shows a sharp endothermic peak corresponding to its melting and decomposition.

The thermal behavior of palladium(II) complexes with 2-bromonicotinic acid has also been investigated. The DSC curve of a palladium(II) monomer with neutral 2-bromonicotinic acid ligands, [PdCl₂(2-BrnicH-N)₂]·2DMF, displays an endothermic signal at 134.2 °C, which is attributed to the elimination of lattice DMF molecules. nih.gov

Based on this information, a predictive DSC analysis for this compound would anticipate a distinct endothermic peak corresponding to its melting point, which would likely be followed by decomposition at higher temperatures. The presence of the amino group could potentially lead to different thermal behavior compared to 2-bromonicotinic acid, possibly affecting the melting point and decomposition pathway.

Interactive Data Table: Predicted and Analogous Compound Thermal Data

| Compound | Predicted/Reported Melting Point (°C) | Notes |

| This compound | Predicted to be a high-melting solid | No experimental data available. |

| 6-Aminonicotinic acid hydrobromide | Not specified, but shows sharp endothermic peak | Data from a molecular salt. researchgate.net |

| 2-Bromonicotinic acid | 200-203 | Reported melting point. |

| [PdCl₂(2-BrnicH-N)₂]·2DMF | 134.2 (solvent loss) | Endotherm for DMF elimination. nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

For the molecular salts of 6-aminonicotinic acid , TGA has been used to characterize their thermal decomposition. researchgate.net For instance, the thermogravimetric analysis of the hydrobromide salt would show a weight loss corresponding to the decomposition of the organic molecule at elevated temperatures.

In the case of palladium(II) complexes with 2-bromonicotinic acid , TGA reveals a multi-stage decomposition process. For the complex {[Na₂(H₂O)₂(μ-H₂O)₄PdBr₂(μ-2-Brnic-N:O′)₂]·2H₂O}n, the initial weight loss is attributed to the elimination of water molecules. nih.gov Similarly, for [PdCl₂(2-BrnicH-N)₂]·2DMF, a mass loss of 18.61% is observed, corresponding to the removal of two DMF molecules. nih.gov Following the loss of solvent molecules, a continuous thermal degradation of the complexes is observed. nih.gov

For this compound, a TGA analysis would be expected to show thermal stability up to a certain temperature, followed by a significant weight loss corresponding to its decomposition. The decomposition products would likely include gaseous species derived from the pyridine ring, carboxylic acid, and amino group. The presence of the bromine atom would also influence the decomposition pathway and the nature of the residue.

Interactive Data Table: TGA Data for Analogous Compounds

| Compound | Initial Decomposition Event | Mass Loss (%) | Corresponding Species |

| This compound | Predicted decomposition at elevated temperature | - | - |

| {[Na₂(H₂O)₂(μ-H₂O)₄PdBr₂(μ-2-Brnic-N:O′)₂]·2H₂O}n | Water elimination | 12.05 | Water molecules |

| [PdCl₂(2-BrnicH-N)₂]·2DMF | Solvent elimination | 18.61 | Two DMF molecules |

Analysis of Intermolecular Interactions in Solid State

The solid-state structure and properties of this compound are dictated by a variety of intermolecular interactions. The presence of a carboxylic acid group, an amino group, a pyridine ring nitrogen, and a bromine atom provides multiple sites for hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding:

The most significant intermolecular interaction in the solid state of this compound is expected to be hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two N-H hydrogen bond donors and a lone pair on the nitrogen that can act as an acceptor. The pyridine ring nitrogen is also a potential hydrogen bond acceptor.

In the crystal structure of a dinuclear paddle-wheel copper(II) complex with deprotonated 2-bromonicotinic acid , the carboxylate oxygen atoms are involved in coordination with the copper ions. nih.gov However, in the free acid, these groups would be available for hydrogen bonding. It is likely that the carboxylic acid groups would form strong O-H···O or O-H···N hydrogen bonds, leading to the formation of dimers or extended chains.

Studies on 6-aminonicotinic acid molecular salts have shown the presence of strong N-H···O and N-H···Br hydrogen bonding contacts. researchgate.net In the hydrobromide salt, N-H···Br interactions are key in forming an infinite 1-D chain structure. researchgate.net For this compound, similar N-H···O and N-H···N hydrogen bonds involving the amino group and the carboxylic acid or pyridine nitrogen are expected to be prominent features of its crystal packing.

Halogen Bonding:

The bromine atom at the 2-position of the nicotinic acid ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. The strength of this interaction would depend on the geometry of the crystal packing.

π-π Stacking:

Hirshfeld surface analysis of 6-aminonicotinic acid molecular salts has demonstrated the presence of H···H, O-H···N, C-H···π, and π···π intermolecular interactions, highlighting the complexity of the packing forces in these systems. researchgate.net A similar array of interactions is anticipated to govern the solid-state structure of this compound.

Computational Chemistry and Theoretical Studies on 6 Amino 2 Bromonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 6-Amino-2-bromonicotinic acid would provide detailed information about its electronic properties, which are fundamental to understanding its reactivity and intermolecular interactions.

Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For instance, in a study on the related compound 6-methylnicotinic acid, the frontier orbital energy gap was calculated to be 5.4352 eV, indicating it is a soft and polarizable molecule.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.

Global Reactivity Descriptors: Parameters like chemical hardness, electronegativity, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Optimized Geometry: DFT is used to determine the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms.

These calculations help elucidate the fundamental electronic characteristics that govern the behavior of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. A key aspect of this is conformational analysis, which involves the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt and their relative energies.

For a molecule like this compound, which has rotatable bonds (e.g., around the carboxylic acid and amino groups), multiple low-energy conformations can exist. Conformational analysis aims to:

Identify all stable conformers of the molecule.

Determine the relative energy of each conformer to find the most stable, or ground-state, conformation.

Calculate the energy barriers for rotation between different conformers.

This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation that allows it to bind effectively to a biological target, such as a protein receptor. nih.gov High-level ab initio studies have demonstrated the substantial conformational flexibility of amino groups, which is important for the biological functions of molecules like DNA. nih.gov Computational techniques can explore these conformations, providing insights that are essential for drug design and understanding molecular interactions. researchgate.net

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are employed to study the energetics of chemical reactions, providing quantitative data on reaction pathways and molecular stability. For this compound, these calculations can predict its reactivity in various chemical environments.

Key aspects of reaction energetics that can be studied include:

Bond Dissociation Energy (BDE): This is the energy required to break a specific bond homolytically. Calculating the BDE for different bonds within the molecule can identify the weakest bond and predict which part of the molecule is most likely to react. For example, the O-H bond in the carboxylic acid group is a common site for reactions.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It quantifies the molecule's basicity. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are potential sites for protonation.

Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can identify the transition state structure and calculate the activation energy. This provides insight into the reaction rate and mechanism. Methods based on density functional theory can be used to efficiently calculate energies associated with processes like proton transfer. mdpi.com

These theoretical predictions help rationalize the mechanisms of action and guide the synthesis of new derivatives with desired reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.com QSAR models are widely used in drug design to predict the activity of new, unsynthesized molecules, thereby saving time and resources. mdpi.comnih.gov

A study involving 107 6-aminonicotinate-based compounds as P2Y12 antagonists utilized three-dimensional QSAR (3D-QSAR) to explore the structural features required for their activity. nih.gov The study developed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices (CoMSIA) models.

The statistical significance of these models is evaluated by several parameters:

R² (Correlation Coefficient): A measure of how well the model fits the data. Values close to 1.0 indicate a strong correlation.

q² (Cross-validated Correlation Coefficient): A measure of the model's predictive ability, determined through cross-validation.

pred_R² (Predictive R² for an external test set): A measure of the model's ability to predict the activity of compounds not used in its development.

The results from the study on 6-aminonicotinate-based compounds indicated robust and predictive models. nih.gov

| Model | R² | q² | Predicted R² |

|---|---|---|---|

| CoMFA | 0.983 | 0.805 | 0.881 |

| CoMSIA | 0.935 | 0.762 | 0.690 |

These high statistical values suggest that the developed QSAR models can reliably predict the P2Y12 antagonist activity of new compounds based on their structural properties. nih.gov

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua It is a critical tool in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level.

In the context of this compound and its derivatives, docking studies can:

Identify the most likely binding pose of the molecule within the active site of a target protein.

Calculate a docking score, which estimates the binding affinity between the ligand and the protein.

Reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-protein complex. ajol.info

A molecular modeling study on 6-aminonicotinate-based P2Y12 antagonists used molecular docking to determine the probable binding modes of these compounds. nih.gov The study identified several key amino acid residues in the P2Y12 receptor that are crucial for binding and higher activity.

| Key Interacting Amino Acid Residues in P2Y12 Receptor |

|---|

| Val102 |

| Tyr105 |

| Tyr109 |

| His187 |

| Val190 |

| Asn191 |

| Phe252 |

| His253 |

| Arg256 |

| Tyr259 |

| Thr260 |

| Val279 |

| Lys280 |

The analysis indicated that hydrophobic and hydrogen bond interactions are vital for the binding of these compounds to the P2Y12 receptor. nih.gov Such insights are instrumental in designing more potent and selective inhibitors.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters of a molecule. These theoretical predictions can then be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra.

For this compound, the following spectroscopic properties can be predicted:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending) can be achieved. Studies on structurally related molecules like 2-chloronicotinic acid and 6-methylnicotinic acid have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Visible absorption spectrum of the molecule.

This synergy between theoretical prediction and experimental validation is a powerful approach for confirming the structure and understanding the properties of molecules like this compound.

Applications of 6 Amino 2 Bromonicotinic Acid in Academic Synthesis and Material Science

Strategic Building Block in Complex Organic Synthesis

In the field of organic synthesis, the utility of a starting material is often judged by its ability to be selectively and efficiently transformed into more complex structures. 6-Amino-2-bromonicotinic acid is a prime example of such a strategic building block due to the distinct reactivity of its three functional groups.

The bromine atom, positioned at the 2-position of the pyridine (B92270) ring, is a key feature for synthetic chemists. Halogenated pyridines are well-established substrates for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecular architectures. nbinno.com For instance, the bromine atom can be readily displaced or coupled using methodologies such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Chan-Lam-Evans reactions. mdpi.comresearchgate.net These reactions enable the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, providing a pathway to highly diverse and complex molecules.

Simultaneously, the amino and carboxylic acid groups offer orthogonal sites for chemical modification. The carboxylic acid can undergo standard transformations such as esterification or amidation, while the amino group can be acylated, alkylated, or participate in condensation reactions. The presence of these three distinct handles allows for a stepwise and controlled synthetic sequence, making this compound a valuable scaffold for building intricate organic molecules.

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of nicotinic acid and its derivatives is prevalent in many biologically active compounds and pharmaceuticals. Halogenated nicotinic acids, in particular, are recognized as important intermediates in the synthesis of medicinal compounds. guidechem.com The structure of this compound contains the necessary components to serve as a precursor for advanced pharmaceutical intermediates. nbinno.com

The synthesis of novel drug candidates often involves creating a library of related compounds to explore structure-activity relationships (SAR). nbinno.com this compound is an ideal starting point for such libraries. Its versatile functional groups can be systematically modified to produce a range of analogues. For example, research on 6-aminonicotinic acid analogues has led to the development of novel GABA(A) receptor agonists, demonstrating the potential of this scaffold in neuroscience drug discovery. nih.gov The bromine atom on this compound provides an additional vector for diversification that is not present in the parent 6-aminonicotinic acid, allowing for the exploration of a wider chemical space.

The table below illustrates potential pharmaceutical scaffolds that could be synthesized using this compound as a starting intermediate.

| Target Scaffold/Class | Synthetic Transformation | Potential Therapeutic Area |

| Substituted Aminopyridines | Cross-coupling at the 2-position (bromo group) | Kinase Inhibitors (Oncology) |

| Fused Pyridopyrimidines | Cyclization involving the amino and carboxyl groups | CNS Disorders, Anti-inflammatory |

| Aryl- or Heteroaryl-nicotinic Acids | Suzuki or Stille coupling to replace bromine | Cardiovascular, Metabolic Disorders |

| Nicotinic Acid Amides/Esters | Modification of the carboxylic acid group | Various, depending on appended group |

Role in Agrochemical and Materials Science Research

The application of substituted nicotinic acids extends beyond pharmaceuticals into agrochemical and materials science research. Halogenated derivatives are often explored for their potential as active ingredients in herbicides and pesticides. guidechem.com The pyridine ring is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound makes it a candidate for derivatization and screening for bioactivity in crop protection. nbinno.com

In materials science, the focus shifts to the molecule's ability to form ordered structures and interact with other components, such as metal ions. The presence of both a hydrogen-bond donor (amino group) and a hydrogen-bond acceptor/donor (carboxylic acid) makes this compound a candidate for the design of supramolecular assemblies and crystal engineering. researchgate.net Research on 6-aminonicotinic acid has shown its ability to form one-dimensional chains or two- and three-dimensional networks through hydrogen bonding with various inorganic anions. researchgate.net These self-assembly properties are crucial for the development of functional materials, including metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. The compound could act as a multitopic organic linker, with the pyridine nitrogen, amino group, and carboxylate group all available for coordination with metal centers.

Synthesis of Specialized Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry and organic electronics. researchgate.net this compound is itself a functionalized heterocycle and, more importantly, a precursor for the synthesis of more complex, fused heterocyclic systems. The adjacent amino and carboxylic acid groups on the pyridine ring are suitably positioned for intramolecular cyclization reactions to form bicyclic structures.

For example, through condensation reactions with appropriate reagents, the amino and carboxyl functionalities can be used to construct a second ring fused to the pyridine core, leading to systems like pyridopyrimidines or other related heterocycles. Amino acids are frequently used as starting materials for the synthesis of fused heterocyclic systems such as quinazolinones. nih.gov By analogy, the aminocarboxylic acid nature of this molecule allows it to be a building block for novel fused pyridine derivatives. The bromine atom remains as a reactive handle for subsequent functionalization of the resulting bicyclic system, enabling the creation of highly substituted and specialized heterocyclic compounds. rsc.org

Development of Functionalized Organic Molecules

The core utility of this compound lies in its capacity for selective functionalization. Each of its key functional groups can be targeted with a high degree of chemical specificity, allowing for the rational design and synthesis of a vast array of new organic molecules. The ability to perform sequential reactions on the different sites of the molecule is a powerful tool for chemists.

For example, the carboxylic acid could first be protected as an ester. Then, the bromine atom could be subjected to a Suzuki coupling reaction to introduce a new aryl group. Following this, the amino group could be acylated. Finally, deprotection of the ester would yield a highly functionalized, tetra-substituted pyridine derivative that would be difficult to access through other synthetic routes. This step-wise functionalization is key to creating molecules with precisely controlled architectures for specific applications in fields ranging from medicinal chemistry to materials science. mdpi.com

The following table summarizes the potential chemical transformations for each functional group of this compound.

| Functional Group | Reaction Type | Potential Outcome |

| 2-Bromo | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduction of aryl, alkyl, alkynyl, or amino substituents |

| Nucleophilic Aromatic Substitution | Replacement of bromine with nucleophiles (e.g., -OR, -SR) | |

| 6-Amino | Acylation / Sulfonylation | Formation of amides or sulfonamides |

| Alkylation | Formation of secondary or tertiary amines | |

| Diazotization | Conversion to other functional groups (e.g., -OH, -Cl, -F) via Sandmeyer reaction | |

| 3-Carboxylic Acid | Esterification | Formation of esters for protection or modulation of properties |

| Amidation | Formation of amides, coupling with amines or amino acids | |

| Reduction | Conversion to a primary alcohol (hydroxymethyl group) |

Structure Reactivity Relationship Studies of 6 Amino 2 Bromonicotinic Acid

Influence of Substitution Patterns on Chemical Transformations

The chemical transformations of 6-amino-2-bromonicotinic acid are directly influenced by the reactivity of its distinct functional moieties. Each site—the amino group, the bromine atom, and the carboxylic acid—can be selectively targeted to build molecular complexity.

Transformations at the Carboxylic Acid Group: The carboxylic acid function can readily undergo esterification. For instance, the related 6-aminonicotinic acid can be converted to its nicotinyl ester. This is typically achieved by first forming an alkali salt with a base like sodium carbonate, followed by reaction with an alkylating agent such as 3-chloromethylpyridine hydrochloride in a solvent like dimethylformamide at elevated temperatures. google.com This demonstrates a standard pathway for modifying the carboxyl group without affecting the other functionalities. The general process of esterifying amino acids often involves reaction with an alcohol in the presence of an acid catalyst or using reagents like chlorosulphonic acid. google.compearson.com

Transformations at the Amino Group: The exocyclic amino group is a strong activating group and can be modified to modulate its electronic properties or to introduce new functionalities. ucalgary.ca A common strategy is N-acylation, which converts the amine into an amide. This transformation reduces the activating nature of the amino group, which can be advantageous in preventing unwanted side reactions during subsequent electrophilic substitutions. ucalgary.ca Derivatization of amino groups is a fundamental technique in peptide and amino acid analysis, often employing reagents that target the N-terminus. nih.govrsc.orgactascientific.com

Transformations at the Bromine Atom: The C2-bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgacsgcipr.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the substitution of the bromine atom with a wide variety of aryl, alkynyl, or amino groups, respectively. wikipedia.orgyoutube.comlibretexts.org The success of these transformations depends on the chosen catalyst, ligand, and base, which are selected to be compatible with the other functional groups on the ring. For example, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for enhancing the efficiency of these couplings. youtube.com

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nuph.edu.uanih.gov These bicyclic structures are often formed through cyclization reactions that involve both the amino and carboxylic acid groups, typically after initial modification or coupling at the C2-bromo position. nuph.edu.ua

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety | Reference Principle |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester | google.compearson.com |

| Amino Group | Acylation | Acetyl Chloride, Base | Acetamide | ucalgary.ca |

| Bromine Atom | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | 2-Aryl Derivative | wikipedia.orglibretexts.org |

| Bromine Atom | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 2-Alkynyl Derivative | wikipedia.org |

| Bromine Atom | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 2-Amino Derivative | wikipedia.orgacsgcipr.org |

| Amino & Carboxyl Groups | Cyclization | Urea or formamide (B127407) equivalent | Fused Pyrido[2,3-d]pyrimidine (B1209978) | nuph.edu.uanih.gov |

Regioselective Control in Reaction Pathways

Regioselectivity, the control of reaction at a specific position in a molecule with multiple reactive sites, is a key feature of the chemistry of this compound. nih.gov The molecule's structure allows for highly selective transformations, primarily dictated by the inherent reactivity of the C-Br bond in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are exceptionally regioselective for the C2 position. The catalytic cycle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.orglibretexts.org This step is highly specific for the C-Br bond over any C-H bonds on the pyridine (B92270) ring, ensuring that substitution occurs exclusively at the C2 position. Studies on closely related substrates, such as 2-amino-3-bromopyridines in Sonogashira couplings, confirm that the reaction proceeds selectively at the C-Br bond, providing the corresponding 3-alkynyl products in high yields. scirp.org This high degree of regiocontrol allows for the precise introduction of various substituents at the C2 position without disturbing the rest of the molecule.

Another important regioselective process is the construction of fused heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines from 2-aminonicotinic acid derivatives involves a cyclocondensation reaction where the amino group at C2 and the carboxylic acid at C3 react to form the pyrimidine (B1678525) ring. nuph.edu.ua This transformation is inherently regioselective due to the proximity and reactivity of the involved functional groups, leading specifically to the formation of the fused bicyclic system.

Steric and Electronic Effects of Amine and Bromine Functionalities

The reactivity of this compound is profoundly influenced by the steric and electronic properties of its substituents.

Steric Effects: Steric hindrance plays a significant role in the reactivity of substituted pyridines. The bromine atom at the C2 position, immediately adjacent to the ring nitrogen, creates a sterically hindered environment. This can influence the approach of bulky reagents or catalytic complexes. Computational studies on substituted pyridines have shown that steric interactions involving substituents at the 2-position can be a significant factor in determining reaction rates. nih.gov Similarly, the C6-amino group can sterically shield the adjacent C5 position and the ring nitrogen, potentially directing interactions to less crowded sites. In palladium-catalyzed reactions, the choice of ligand is often critical to overcome steric challenges. Bulky phosphine ligands, for example, can promote efficient oxidative addition and reductive elimination steps by creating a specific coordination environment around the metal center. youtube.com

Comparative Reactivity with Isomeric Halogenated Aminonicotinic Acids

The reactivity of this compound can be better understood by comparing it with its constitutional isomers, such as 2-amino-6-bromonicotinic acid. The positional difference of the functional groups leads to distinct electronic and steric environments, which in turn affects their chemical behavior in key reactions.

In This compound , the strongly electron-donating amino group is positioned para to the C2-Br bond. This arrangement maximizes the electron-donating resonance effect at the site of the carbon-bromine bond. While this enriches the ring electronically, it can be suboptimal for the oxidative addition step of palladium-catalyzed cross-coupling, which often proceeds faster with electron-poor aryl halides. nih.gov

Conversely, in the isomer 2-amino-6-bromonicotinic acid , the amino group is ortho to the C6-Br bond. This proximity introduces several new factors. The electronic effect of the amino group still influences the C-Br bond, but the close proximity could lead to chelation or coordination with the metal catalyst, potentially altering the reaction mechanism and rate. Furthermore, the steric bulk of the adjacent amino group could hinder the approach of the catalyst to the C-Br bond, possibly requiring more specialized ligands or harsher reaction conditions. Studies on the amination of 2-bromopyridines have shown that reactions at this position are feasible but can be sensitive to the steric nature of the incoming nucleophile. researchgate.net

The reactivity towards cyclization to form pyrido[2,3-d]pyrimidines would also differ. This compound is not correctly substituted for this specific transformation, which requires adjacent amino and carboxyl groups (as found in 2-aminonicotinic acid). The 2-amino-6-bromonicotinic acid isomer, however, would be a suitable precursor for forming a pyrido[3,2-d]pyrimidine (B1256433) ring system, showcasing how isomeric structure dictates synthetic potential.

| Property | This compound | 2-Amino-6-bromonicotinic Acid | Rationale |

|---|---|---|---|

| Electronic Effect on C-Br Bond | Strong +M effect (para-amino) increases electron density at C2. | Strong +M effect (ortho-amino) increases electron density at C6. | The amino group is a powerful resonance electron donor, affecting ortho and para positions. libretexts.orglibretexts.org |

| Predicted Suzuki Coupling Rate | Moderate; high electron density at C2 may slow oxidative addition. | Potentially slower due to steric hindrance from the ortho-amino group. | Oxidative addition is often the rate-limiting step and is influenced by both sterics and electronics. libretexts.org |

| Steric Hindrance at C-Br | Moderate; adjacent to ring nitrogen. | High; adjacent to both ring nitrogen and an amino group. | Substituents ortho to the reaction site increase steric bulk. nih.gov |

| Potential for Cyclization | Unsuitable for direct pyrido[2,3-d]pyrimidine synthesis. | Suitable for pyrido[3,2-d]pyrimidine synthesis. | Cyclization requires adjacent amino and carboxyl groups. nuph.edu.ua |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including 6-Amino-2-bromonicotinic acid, is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact and enhance safety. nih.govijarsct.co.in Traditional synthetic routes often rely on harsh conditions, hazardous reagents, and stoichiometric waste generation. chimia.chnih.gov Future research will focus on developing more sustainable alternatives that emphasize atom economy, energy efficiency, and the use of benign substances.

Key areas of development include:

Use of Greener Solvents: Shifting from conventional volatile organic compounds to greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. benthamscience.com

Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis of nicotinic acid derivatives is a promising eco-friendly approach. nih.govfrontiersin.orgrsc.org Biocatalysts operate under mild conditions, exhibit high selectivity, and are biodegradable, offering a sustainable alternative to traditional chemical catalysts. ijarsct.co.inrsc.org For instance, nitrilase-catalyzed hydrolysis of cyanopyridines to nicotinic acids demonstrates a 100% yield under mild conditions, a stark contrast to chemical methods that require high temperatures and produce toxic byproducts. nih.govfrontiersin.org

Energy-Efficient Synthesis: Techniques such as microwave-assisted and ultrasonic-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Renewable Feedstocks: While the core pyridine structure presents challenges for direct synthesis from biomass, research into converting renewable resources into key chemical intermediates is an active area that could eventually impact the production of such scaffolds. ijarsct.co.in

The adoption of these methodologies will not only make the production of this compound more environmentally friendly but also potentially more cost-effective and efficient.

Exploration of Novel Catalytic Systems for Derivatization

The functional groups of this compound—a bromine atom, an amino group, and a carboxylic acid on a pyridine ring—offer multiple handles for chemical modification. Future research is focused on employing novel catalytic systems to achieve highly selective and efficient derivatization, enabling the creation of diverse molecular libraries for various applications.

Emerging catalytic trends include:

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. acs.orgacs.orgjocpr.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jocpr.commdpi.com Future work will likely involve using next-generation palladium catalysts and ligands that offer higher turnover numbers, broader substrate scope, and functionality tolerance, even with challenging substrates like heteroaryl halides. acs.orgjocpr.commdpi.com

C-H Bond Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly atom-economical strategy for derivatization. beilstein-journals.orgresearchgate.net Catalytic systems involving transition metals like rhodium, iridium, or nickel are being developed to selectively activate and functionalize specific C-H bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions. nih.govresearchgate.net This technology can be applied to the functionalization of pyridines in novel ways. acs.orgnih.goviciq.orgresearchgate.net For instance, photoredox-generated radicals can be coupled with the pyridine ring, or the pyridine N-oxide derivative could be used as a hydrogen atom transfer agent to functionalize other molecules. acs.orgnih.govacs.org This approach opens up new reaction pathways that are often complementary to traditional methods. acs.orgnih.gov

These advanced catalytic systems will provide chemists with a more versatile and precise toolkit for modifying this compound, facilitating the rapid synthesis of complex and novel derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. mdpi.com This technology offers significant advantages in terms of safety, reproducibility, scalability, and process control. For the synthesis and derivatization of this compound, flow chemistry presents several exciting opportunities.

| Feature of Flow Chemistry | Benefit for this compound Synthesis/Derivatization |

| Precise Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purities. |

| Improved Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates. |

| Rapid Optimization | Automated systems allow for high-throughput screening of reaction conditions, accelerating process development. |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of batch scale-up. |

| Multi-step Synthesis | Multiple reaction steps can be telescoped into a single continuous sequence, reducing manual handling and purification steps. mdpi.com |

A recent example is the development of a green synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors using an immobilized enzyme (Novozym® 435). rsc.org This approach resulted in high product yields with significantly shorter reaction times compared to batch processes. rsc.org Integrating automated synthesis platforms with flow reactors allows for the rapid generation of libraries of this compound derivatives, which can be invaluable for drug discovery and materials science research.

Design of Derivatives with Tunable Chemical Properties

The strategic modification of the this compound scaffold allows for the fine-tuning of its physicochemical and biological properties. By introducing different substituents at various positions, researchers can modulate characteristics such as electronic properties, solubility, and biological target affinity.